

Ozenoxacin-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ozenoxacin-d3

Cat. No.: B12372220

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Ozenoxacin-d3**, a deuterated analogue of the topical quinolone antibiotic Ozenoxacin. This guide details its chemical properties, proposed synthesis, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Core Compound Details

Ozenoxacin-d3 is the isotopically labeled version of Ozenoxacin, where three hydrogen atoms on the methylamino group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies.

Property	Value	Source
Chemical Name	1-Cyclopropyl-8-methyl-7-(5-methyl-6-((methyl-d3)amino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid	[1]
Molecular Formula	C21H18D3N3O3	[1]
Molecular Weight	366.4 g/mol	[1]
CAS Number	Not Available (NA)	[1]

Physicochemical Properties (Predicted)

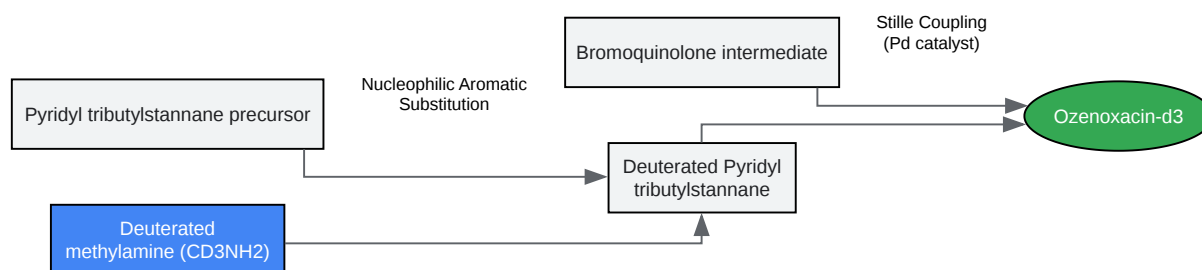
Specific experimental data for **Ozenoxacin-d3** is limited. The following table presents data for the non-deuterated Ozenoxacin, which is expected to be a close proxy for the deuterated compound.

Property	Value	Method	Source
Appearance	White to pale yellow crystalline powder	Visual Inspection	[2]
Solubility	Soluble in Methanol and DMSO	Solubility Study	
Partition Coefficient (n-Octanol:Water)	2.70 ± 0.02	Shake Flask Method	
Melting Point	>255°C (decomposes)	Differential Scanning Calorimetry (DSC)	

Proposed Synthesis of Ozenoxacin-d3

A specific, detailed synthesis protocol for **Ozenoxacin-d3** is not readily available in the public domain. However, based on the known synthesis of Ozenoxacin and general methods for deuteration, a plausible synthetic route can be proposed. The key final step would involve the introduction of the deuterated methylamino group.

The synthesis of the Ozenoxacin backbone typically involves a palladium-catalyzed Stille coupling reaction between a bromoquinolone derivative and a pyridyl tributylstannane derivative. To introduce the deuterium label, a deuterated methylamine (CD₃NH₂) would be used in the final step of the pyridyl moiety synthesis, prior to the Stille coupling.



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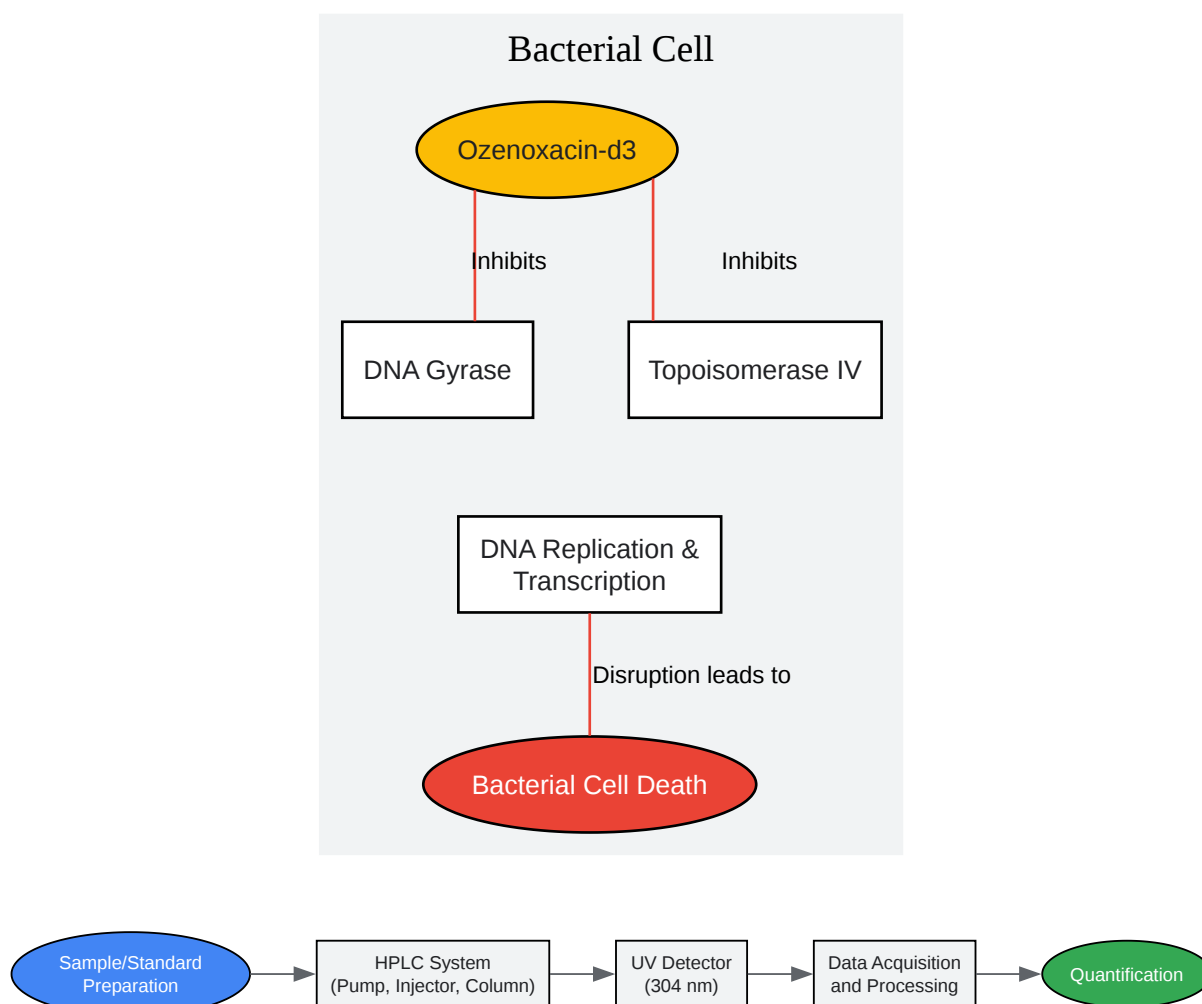
A proposed synthetic workflow for **Ozenoxacin-d3**.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Ozenoxacin, and by extension **Ozenoxacin-d3**, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

- DNA Gyrase: Introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.
- Topoisomerase IV: Responsible for decatenating (unlinking) the daughter chromosomes after DNA replication.

By inhibiting both enzymes, Ozenoxacin leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. This dual-targeting mechanism may also contribute to a lower propensity for the development of bacterial resistance.



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References

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- 2. Ozenoxacin: A novel topical antibiotic - Indian Journal of Dermatology, Venereology and Leprology [ijdv.com]

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